Cas no 2465-65-8 (Phosphorothioic acid,O,O-diethyl ester)

Phosphorothioic acid,O,O-diethyl ester structure
2465-65-8 structure
Nome del prodotto:Phosphorothioic acid,O,O-diethyl ester
Numero CAS:2465-65-8
MF:C4H11O3PS
MW:170.167101144791
CID:260915
PubChem ID:655

Phosphorothioic acid,O,O-diethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphorothioic acid,O,O-diethyl ester
    • O,O-diethyl O-hydrogen phosphorothioate
    • Phosphorothioic acid, O,O-diethyl ester
    • NSC289411
    • NSC-289407
    • C06607
    • O,O-DIETHYL PHOSPHOROTHIOATE
    • CHEMBL1232328
    • Diethylthiophosphorate
    • E5-phosphane
    • NSC-289403
    • DTXSID9052844
    • NSC289403
    • BDBM50487243
    • ethyl phosphorothioate
    • O,O-Diethyl hydrogen phosphorothioate
    • Ethyl phosphorothioate ((EtO)2(HS)PO)
    • O,O-DIETHYL S-HYDROGEN PHOSPHOROTHIOATE
    • SCHEMBL466088
    • Diethyl phosphothionate
    • diethoxy-hydroxy-sulfanylidene-lambda5-phosphane
    • 2465-65-8
    • Diethyl hydrogen phosphorothionate
    • O,O-DIETHYL HYDROGEN THIOPHOSPHATE
    • diethoxy-hydroxy-sulfanylidene-
    • O,O-Diethyl phosphorothionate
    • O,O-DIETHYL THIOPHOSPHATE, POTASSIUM SALT
    • DEPTh
    • NSC289404
    • NSC-289404
    • DETP (ester)
    • DPJ
    • DETP
    • NSC-289183
    • NSC-289427
    • UNII-FND2ADQ374
    • diethoxy(sulfanylidene)phosphinous acid
    • NS00014896
    • Diethyl phosphorothionate
    • AKOS006278530
    • O,O-Diethyl phosphorothiolate
    • diethyl phos-phorothioate
    • Phosphorthioic acid O,O-diethyl ester
    • Diethylthiophosphoric acid
    • O,O-Diethyl thiophosphate
    • DB07674
    • diethylthiophosphate
    • Q26840832
    • CHEBI:28006
    • NSC-289411
    • NSC289407
    • FND2ADQ374
    • Inchi: InChI=1S/C4H11O3PS.K/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1
    • Chiave InChI: OVJCAYMARFNMQB-UHFFFAOYSA-M
    • Sorrisi: [K+].CCOP(OCC)([O-])=S

Proprietà calcolate

  • Massa esatta: 170.01700
  • Massa monoisotopica: 170.016651
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 4
  • Complessità: 106
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 70.8
  • XLogP3: 1.4

Proprietà sperimentali

  • Densità: 1.243
  • Punto di fusione: 180-186 °C(lit.)
  • Punto di ebollizione: 212.8°Cat760mmHg
  • Punto di infiammabilità: 82.5°C
  • PSA: 80.59000
  • LogP: 1.92680
Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.